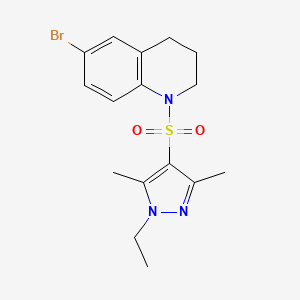
2-Phenyl-2-(quinoxalin-2-ylamino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-2-(quinoxalin-2-ylamino)acetamide is a compound that belongs to the class of quinoxaline derivatives. . The compound’s structure features a quinoxaline moiety attached to a phenyl group and an acetamide group, making it a versatile scaffold for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 2-Phenyl-2-(quinoxalin-2-ylamino)acetamide can be achieved through several synthetic routes. One common method involves the reaction of quinoxaline-2-carboxylic acid with aniline derivatives under appropriate conditions . The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
2-Phenyl-2-(quinoxalin-2-ylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoxaline ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Phenyl-2-(quinoxalin-2-ylamino)acetamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Phenyl-2-(quinoxalin-2-ylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth . Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and leading to cell death .
Comparación Con Compuestos Similares
2-Phenyl-2-(quinoxalin-2-ylamino)acetamide can be compared with other quinoxaline derivatives, such as:
Quinoxaline-2-carboxamide: Similar in structure but lacks the phenyl group, leading to different biological activities and applications.
2-Phenylquinoxaline: Lacks the acetamide group, resulting in different chemical reactivity and biological properties.
Quinoxaline-2-thiol: Contains a thiol group instead of an acetamide group, leading to distinct chemical and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer a unique set of chemical reactivity and biological activities.
Propiedades
IUPAC Name |
2-phenyl-2-(quinoxalin-2-ylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c17-16(21)15(11-6-2-1-3-7-11)20-14-10-18-12-8-4-5-9-13(12)19-14/h1-10,15H,(H2,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGLMKWYFDRVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)NC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Ethoxy-1-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B6619740.png)
![2-(carbamoylamino)-N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]propanamide](/img/structure/B6619748.png)

![N-[5-[(2-hydroxy-2,5-dimethylhexyl)carbamoylamino]-2-methylphenyl]acetamide](/img/structure/B6619761.png)
![3-[4-(3-Chlorobenzoyl)piperazin-1-yl]oxolan-2-one](/img/structure/B6619773.png)

![2-chloro-N-[2-(2-ethylanilino)-2-oxoethyl]-6-(methylamino)pyridine-4-carboxamide](/img/structure/B6619790.png)
![[(1S,2S)-2-methoxycyclopentyl] 3-thiophen-3-ylpropanoate](/img/structure/B6619791.png)
![N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]phthalazin-1-amine](/img/structure/B6619794.png)
![1-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-(furan-3-ylmethyl)urea](/img/structure/B6619802.png)
![4-[(2-Chloro-4-fluorophenyl)carbamoylamino]cyclohexane-1-carboxylic acid](/img/structure/B6619806.png)
![Methyl 1-[2-oxo-2-[(2-propylpyrazol-3-yl)amino]ethyl]-1,2,4-triazole-3-carboxylate](/img/structure/B6619822.png)
![1-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-[2-methyl-5-(1,3,4-oxadiazol-2-yl)phenyl]urea](/img/structure/B6619825.png)

